![molecular formula C16H8F3NO4 B2495351 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid CAS No. 328555-35-7](/img/structure/B2495351.png)
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoindoline derivatives, including compounds similar to 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, often involves Ru-catalyzed C-H functionalization of phenylglycine derivatives. This method, catalyzed by [Ru(cymene)Cl2]2, allows for the formation of isoindolines through C-H/N-H coupling, demonstrating a broad tolerance to various functional groups on the phenyl ring of the amino acid (Ruiz et al., 2017). Additionally, strategies for synthesizing isoindoline derivatives also include diverse approaches such as the Pummerer-type cyclization, highlighting the versatility and creativity in accessing these complex structures (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is characterized by the isoindoline ring, a fused two-ring system consisting of a benzene ring and a five-membered ring containing nitrogen. This structural motif is central to the compound's chemical reactivity and interaction with biological targets. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, reveals monoclinic systems with space groups indicating the complexity and potential for diverse interactions based on the functional groups attached (Lu et al., 2017).
Chemical Reactions and Properties
Isoindoline derivatives participate in various chemical reactions, showcasing their reactivity and functional group compatibility. The synthesis of these compounds can involve multiple steps, including cyclization reactions and functional group transformations. For example, the Pummerer-type cyclization has been used to synthesize tetrahydroisoquinoline and benzazepine derivatives, indicating the flexibility in cyclization methods to access different core structures (Saitoh et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Organotin Carboxylates
Research conducted on organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, has shed light on their synthesis, crystal structures, and characterization. These compounds have been synthesized using various ligands, resulting in monomeric and dimeric structures that exhibit diverse molecular architectures. The study suggests that amide carboxylic acids serve as versatile ligands, leading to a range of coordination modes and supramolecular structures in organotin carboxylates (Xiao et al., 2013).
Inhibitory Activity Against Heparanase
Another significant application is in the realm of medicinal chemistry, where derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been identified as potent inhibitors of heparanase. These compounds display considerable inhibitory activity, with selectivity over human beta-glucuronidase, and exhibit anti-angiogenic effects. This suggests potential therapeutic applications in cancer treatment and other diseases associated with heparanase activity (Courtney et al., 2004).
Antitumor and Fluorescence Activities
Organotin carboxylates derived from 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been explored for their antitumor activities and fluorescence properties. These studies indicate that such compounds possess novel structures and show promising antitumor activities against specific cell lines. Additionally, their fluorescence properties have been investigated, offering potential applications in bioimaging and as probes in biological systems (Xiao et al., 2019).
Herbicidal Activities
The incorporation of the 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid structure into herbicidal agents has been examined, showing that certain derivatives exhibit significant herbicidal activities against a range of weeds. These findings suggest the potential for developing new herbicides based on this chemical framework, providing a novel approach to weed management in agricultural settings (Huang et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO4/c17-16(18,19)9-2-1-3-10(7-9)20-13(21)11-5-4-8(15(23)24)6-12(11)14(20)22/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGRZMPHTFMGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

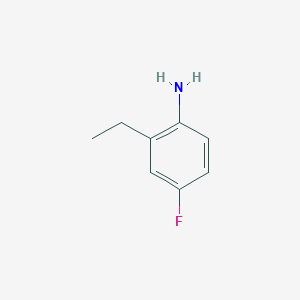
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
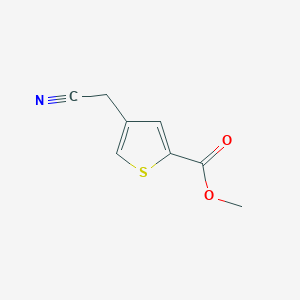
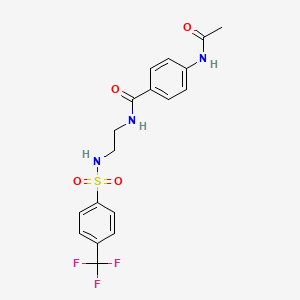
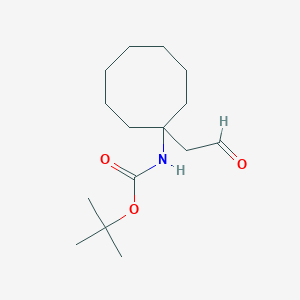
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)
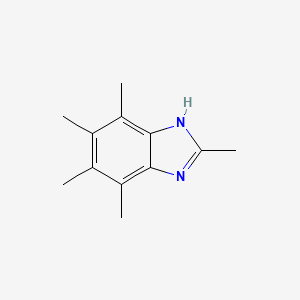
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)